molecular formula C19H19Cl3N2O3 B4111622 N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide

N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide

Cat. No. B4111622
M. Wt: 429.7 g/mol
InChI Key: SQLYNAXQZKIDTO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CB-1 antagonist is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been studied for its ability to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain, and mood.

Mechanism of Action

N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist works by blocking the activity of the CB1 receptor, which is primarily located in the central nervous system. The CB1 receptor plays a crucial role in regulating appetite, pain, and mood. By blocking the CB1 receptor, N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist can reduce food intake and body weight, as well as alleviate pain and improve mood.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist has been shown to modulate various physiological processes, including appetite, pain, mood, and inflammation. Studies have also shown that N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist can improve insulin sensitivity and reduce liver fat accumulation, making it a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist. One area of interest is its potential use in the treatment of addiction. Studies have shown that N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist can reduce drug-seeking behavior in animals, making it a promising candidate for the treatment of drug addiction. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as the endocannabinoid system has been implicated in the pathogenesis of these diseases. Additionally, further research is needed to explore the safety and efficacy of N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist in human clinical trials.

Scientific Research Applications

N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in the treatment of obesity and metabolic disorders. Studies have shown that N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide antagonist can reduce food intake and body weight in both animals and humans, making it a promising candidate for the development of anti-obesity drugs.

properties

IUPAC Name

N-[4-chloro-3-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O3/c1-3-4-18(25)23-13-6-7-14(21)16(10-13)24-19(26)11(2)27-17-8-5-12(20)9-15(17)22/h5-11H,3-4H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLYNAXQZKIDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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